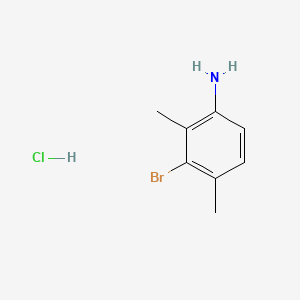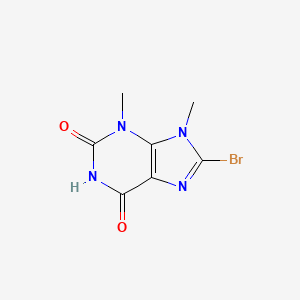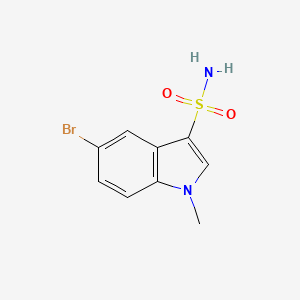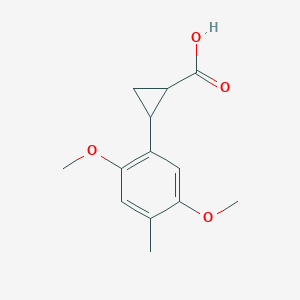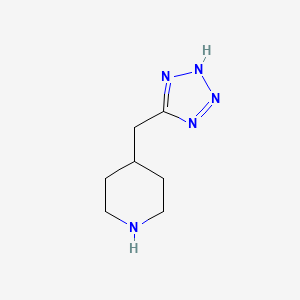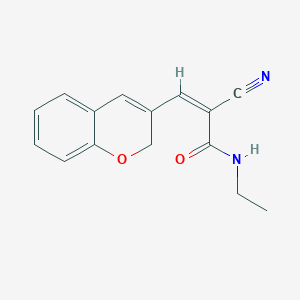
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation of 3-acetyl-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol. The resulting intermediate is then subjected to further reaction with ethylamine to yield the final product.
Another approach involves the use of a one-pot, multi-component reaction (MCR) strategy. In this method, 3-acetyl-2H-chromen-2-one, ethyl cyanoacetate, and ethylamine are combined in the presence of a catalyst such as piperidine under reflux conditions. This method offers the advantage of simplicity and high yield, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide typically involves the optimization of the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to yield corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano or ethylprop-2-enamide groups.
Scientific Research Applications
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound may interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-chromen-3-yl)-2-cyano-N-(3-methoxypropyl)-2-propenamide
- 3-(2H-chromen-3-yl)-2-cyano-N-(4-methylphenyl)-2-propenamide
- 3-(2H-chromen-3-yl)-2-cyano-N-(2-hydroxyethyl)-2-propenamide
Uniqueness
3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide is unique due to its specific structural features, such as the presence of the ethylprop-2-enamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C15H14N2O2/c1-2-17-15(18)13(9-16)8-11-7-12-5-3-4-6-14(12)19-10-11/h3-8H,2,10H2,1H3,(H,17,18)/b13-8- |
InChI Key |
NSAZYQXLCWRHEH-JYRVWZFOSA-N |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N |
Canonical SMILES |
CCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


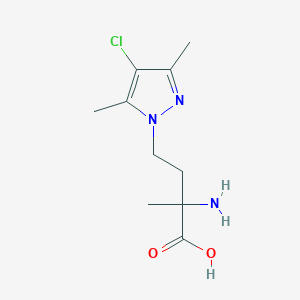
aminehydrochloride](/img/structure/B13585386.png)

amine](/img/structure/B13585399.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
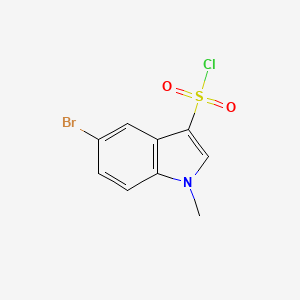
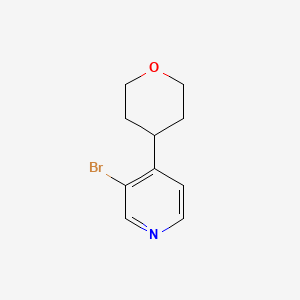
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
